molecular formula C12H13NO2 B8475345 benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate

benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate

Cat. No. B8475345
M. Wt: 203.24 g/mol
InChI Key: VJRRQNVVICWERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321776B2

Procedure details

To a solution of N-methylprop-2-yn-1-amine (3.05 ml, 36.2 mmol) in THF (50 ml) and NaHCO3 sat. aqueous solution (50.0 ml), N-(benzyloxycarbonyloxy)succinimide (11.31 ml, 39.8 mmol) was added and the reaction was stirred overnight. Then, organic layers were extracted with ethyl acetate (2×100 mL). Organic phases were collected, dried, filtered and solvent was removed under reduced pressure. The product was purified by Biotage Si 10 g with a gradient of heptane and EtOAc affording the title compound (5 g, 24.60 mmol, 68.0% yield) as a colorless oil.
Quantity
3.05 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.31 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Si
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]#[CH:5].[CH2:6]([O:13][C:14](ON1C(=O)CCC1=O)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CCCCCCC.CCOC(C)=O>C1COCC1.C([O-])(O)=O.[Na+]>[CH3:1][N:2]([CH2:3][C:4]#[CH:5])[C:14](=[O:15])[O:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:5.6|

Inputs

Step One
Name
Quantity
3.05 mL
Type
reactant
Smiles
CNCC#C
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
11.31 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Si
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, organic layers were extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
Organic phases were collected
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(OCC1=CC=CC=C1)=O)CC#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.6 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.